N,N'-Diphenylbenzamidine: A Comprehensive Technical Guide
N,N'-Diphenylbenzamidine: A Comprehensive Technical Guide
CAS Number: 33345-17-4
This technical guide provides an in-depth overview of N,N'-Diphenylbenzamidine, a substituted aromatic amidine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a consolidated resource on its properties, synthesis, and potential biological significance.
Chemical and Physical Properties
N,N'-Diphenylbenzamidine is a solid organic compound with the molecular formula C₁₉H₁₆N₂[1][2][3][4]. Its chemical structure features a central benzamidine core with two phenyl substituents on the nitrogen atoms. The physicochemical properties of N,N'-Diphenylbenzamidine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 33345-17-4 | [1][3][4][5] |
| Molecular Formula | C₁₉H₁₆N₂ | [1][2][3][4] |
| Molecular Weight | 272.34 g/mol | [1][2][3][4] |
| Melting Point | 125-129 °C | [1][3] |
| Boiling Point (Predicted) | 397.2 ± 25.0 °C | [1][3] |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [1][3] |
| pKa (Predicted) | 9.76 ± 0.50 | [3] |
| Appearance | White to Gray to Brown powder/crystal |
Synthesis
While a specific, detailed experimental protocol for the synthesis of N,N'-Diphenylbenzamidine is not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from established methods for the synthesis of N,N'-disubstituted amidines. One common approach involves the reaction of a primary amide with an amine, mediated by a coupling agent.
General Experimental Protocol for the Synthesis of N,N'-Disubstituted Benzamidines
This protocol is a generalized procedure and may require optimization for the specific synthesis of N,N'-Diphenylbenzamidine.
Materials:
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Benzamide
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Aniline
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Trimethylaluminum (AlMe₃)
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Anhydrous Toluene
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Standard glassware for organic synthesis
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve benzamide (1 equivalent) in anhydrous toluene.
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To this solution, carefully add a solution of trimethylaluminum (2 equivalents) in toluene at room temperature under an inert atmosphere.
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Stir the mixture for 30 minutes at room temperature.
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Add aniline (2 equivalents) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
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Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain N,N'-Diphenylbenzamidine.
Figure 1. Generalized workflow for the synthesis of N,N'-Diphenylbenzamidine.
Analytical Characterization
The characterization of N,N'-Diphenylbenzamidine would typically involve a combination of spectroscopic and spectrometric techniques to confirm its structure and purity.
Methodologies for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The spectra would be expected to show signals corresponding to the aromatic protons and carbons of the three phenyl rings, as well as the characteristic amidine carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the C=N and N-H stretching vibrations of the amidine group and the aromatic C-H and C=C vibrations.
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Elemental Analysis: This technique can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₉H₁₆N₂.
Figure 2. Workflow for the analytical characterization of N,N'-Diphenylbenzamidine.
Potential Biological Significance
While specific biological activities of N,N'-Diphenylbenzamidine have not been extensively reported, the broader class of benzamidine derivatives is known to exhibit a range of biological effects. This suggests potential areas of investigation for N,N'-Diphenylbenzamidine.
Benzamidines are recognized as reversible, competitive inhibitors of trypsin and other serine proteases[6]. This inhibitory activity is a key feature that has been exploited in the design of various therapeutic agents.
Inferred Potential Activities based on Structural Analogs
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Antimicrobial and Antifungal Activity: Numerous benzamidine derivatives have demonstrated significant antimicrobial and antifungal properties[7]. The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.
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Anticancer Activity: The inhibition of serine proteases, which are often overexpressed in cancerous tissues and play a role in tumor invasion and metastasis, makes benzamidine derivatives potential candidates for anticancer drug development.
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Anti-inflammatory and Analgesic Effects: Some amidine derivatives have been shown to possess anti-inflammatory and analgesic properties[8].
Figure 3. Inferred potential biological activities of N,N'-Diphenylbenzamidine based on its structural class.
Safety Information
According to available safety data, N,N'-Diphenylbenzamidine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N,N'-Diphenylbenzamidine is a well-defined chemical entity with established physicochemical properties. While specific experimental and biological data for this compound are limited, this guide provides a comprehensive overview based on its chemical class. The synthesis and characterization can be approached using standard organic chemistry techniques. The potential for biological activity, inferred from related benzamidine derivatives, suggests that N,N'-Diphenylbenzamidine could be a molecule of interest for further investigation in medicinal chemistry and drug discovery. Future research is warranted to fully elucidate its synthetic pathways, analytical profile, and biological functions.
References
- 1. chembk.com [chembk.com]
- 2. 33345-17-4 | MFCD00014074 | NN'-Diphenylbenzamidine [aaronchem.com]
- 3. N,N'-DIPHENYLBENZAMIDINE | 33345-17-4 [amp.chemicalbook.com]
- 4. CAS:33345-17-4, N,N-Diphenylbenzamidine-毕得医药 [bidepharm.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
